

HFC-236ea: A Technical Examination of its Global Warming and Ozone Depletion Potentials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1,1,2,3,3-Hexafluoropropane*

Cat. No.: *B1582507*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the environmental impact of **1,1,1,2,3,3-hexafluoropropane** (HFC-236ea), a hydrofluorocarbon that has been utilized in various applications, including as a refrigerant and fire suppressant. This document details its Global Warming Potential (GWP) and Ozone Depletion Potential (ODP), presenting the core data in a structured format, outlining the experimental methodologies for their determination, and illustrating the logical framework of these environmental assessments.

Environmental Impact Profile of HFC-236ea

The key environmental metrics for HFC-236ea are its GWP and ODP. The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). The ODP is a relative measure of the potential of a substance to cause ozone depletion compared to trichlorofluoromethane (CFC-11).

Quantitative Data Summary

The following table summarizes the GWP and ODP values for HFC-236ea.

Parameter	Value	Time Horizon (Years)
Global Warming Potential (GWP)	2200	20
1370	100	
220	500	
Ozone Depletion Potential (ODP)	0	Not Applicable

As a hydrofluorocarbon, HFC-236ea does not contain chlorine or bromine atoms, the primary catalysts for stratospheric ozone destruction. Consequently, its Ozone Depletion Potential is considered to be zero.

Experimental Protocols for Determining Environmental Potentials

The determination of the GWP of HFC-236ea is not a direct measurement but is calculated based on its atmospheric lifetime and its ability to absorb infrared radiation. The ODP is determined by the chemical composition of the substance.

Global Warming Potential (GWP) Determination

The calculation of the GWP for HFC-236ea involves two key experimental determinations: its atmospheric lifetime and its infrared absorption cross-section.

1. Atmospheric Lifetime Determination:

The primary sink for HFC-236ea in the atmosphere is its reaction with the hydroxyl radical (OH). The rate of this reaction determines its atmospheric lifetime.

- **Experimental Technique:** The rate coefficient for the reaction of OH with HFC-236ea is measured using the pulsed photolysis-laser induced fluorescence (PLP-LIF) technique.
- **Methodology:**

- A gaseous mixture containing HFC-236ea, a precursor for OH radicals (e.g., H₂O₂ or HNO₃), and a buffer gas (e.g., He or N₂) is prepared in a reaction cell at a controlled temperature and pressure.
- A pulsed laser (e.g., an excimer laser) is used to photolyze the precursor, generating a known concentration of OH radicals.
- A separate, tunable dye laser is fired into the reaction cell at varying time delays after the photolysis pulse. This laser excites the OH radicals, which then fluoresce.
- The intensity of the fluorescence is proportional to the concentration of OH radicals at that specific time.
- By measuring the decay of the OH fluorescence signal over time in the presence of HFC-236ea, the pseudo-first-order rate constant for the reaction can be determined.
- These measurements are repeated at different temperatures to determine the temperature dependence of the rate coefficient.
- The atmospheric lifetime (τ) is then calculated by integrating the temperature-dependent rate coefficient with the global distribution of OH radicals in the atmosphere.

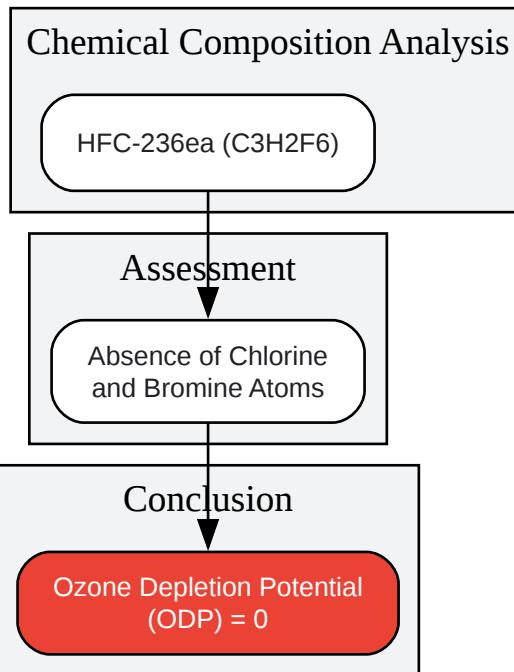
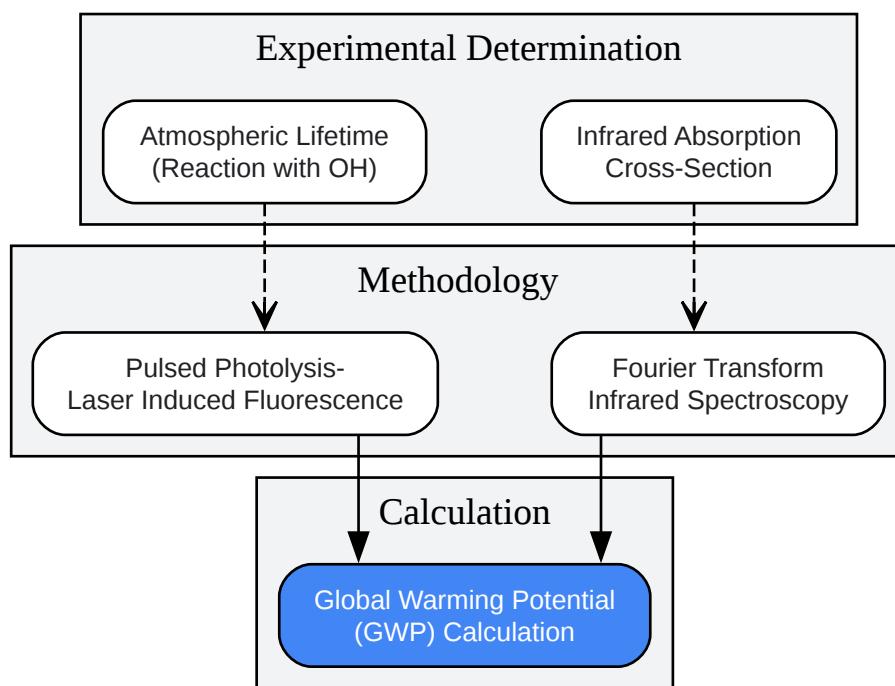
2. Infrared Absorption Cross-Section Measurement:

The ability of HFC-236ea to absorb infrared radiation is quantified by its infrared absorption cross-section.

- Experimental Technique: The infrared absorption spectrum of HFC-236ea is measured using Fourier Transform Infrared (FTIR) Spectroscopy.
- Methodology:
 - A sample of HFC-236ea of a known concentration is introduced into a gas cell with a known path length.
 - An infrared beam is passed through the gas cell and the transmitted radiation is analyzed by an FTIR spectrometer.

- The spectrometer measures the amount of infrared radiation absorbed by the sample at different wavelengths.
- The absorption cross-section is then calculated from the measured absorbance, the concentration of HFC-236ea, and the path length of the gas cell using the Beer-Lambert law.
- These measurements are typically carried out over the range of the atmospheric infrared window (approximately 700-1250 cm^{-1}).

The GWP is then calculated using a model that incorporates the atmospheric lifetime, the infrared absorption cross-section, and the radiative forcing of CO₂.



Ozone Depletion Potential (ODP) Determination

The ODP of a compound is fundamentally determined by its chemical composition.

- Methodology: The ODP is defined relative to CFC-11 (trichlorofluoromethane), which is assigned an ODP of 1. The potential for a molecule to deplete ozone is primarily dependent on the presence of chlorine and/or bromine atoms. These atoms are released from the parent molecule in the stratosphere by photolysis and can then catalytically destroy ozone molecules. Since HFC-236ea (C₃H₂F₆) contains no chlorine or bromine atoms, it does not contribute to ozone depletion. Therefore, its ODP is assigned a value of 0.

Visualization of Environmental Impact Assessment

The following diagrams illustrate the logical workflow for determining the GWP and ODP of HFC-236ea.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [HFC-236ea: A Technical Examination of its Global Warming and Ozone Depletion Potentials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582507#global-warming-potential-and-ozone-depletion-potential-of-hfc-236ea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com